molecular formula C7BrClF4O B121071 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride CAS No. 151096-42-3

2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride

Cat. No. B121071
CAS RN: 151096-42-3
M. Wt: 291.42 g/mol
InChI Key: FLVURBOAHUGHCH-UHFFFAOYSA-N
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Description

2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride is a chemical compound with the molecular formula C7BrClF4O and a molecular weight of 291.42 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride consists of a benzene ring substituted with bromo, chloro, and fluoro groups . The exact spatial arrangement of these substituents can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride is a liquid with a boiling point of 125-126°C at 80mm and a refractive index of 1.4980 . It is sensitive to moisture .

Scientific Research Applications

Proteomics Research

2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used to modify proteins and peptides to study their structure-activity relationships, which is crucial for understanding biological processes and developing new drugs.

Synthesis of Bioactive Molecules

Researchers use this compound for the synthesis of bioactive molecules. For instance, it’s employed in the preparation of tetrafluorobenzoate derivatives , which are important for developing pharmaceuticals with enhanced efficacy and reduced side effects .

Organic Synthesis

In organic chemistry, 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride serves as a versatile reagent for introducing the tetrafluorobenzoyl moiety into organic molecules. This can significantly alter the chemical and physical properties of the resulting compounds, making them useful for various applications .

Material Science

This compound finds applications in material science, particularly in the development of advanced materials with specific fluorinated patterns. These materials exhibit unique properties like high thermal stability and resistance to solvents and acids .

Analytical Chemistry

In analytical chemistry, it’s used as a derivatization agent for the quantitative analysis of various substances. The introduction of a fluorinated moiety can increase the volatility and detectability of analytes in methods such as gas chromatography .

Agricultural Chemistry

2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride: is also applied in the field of agricultural chemistry for the synthesis of novel pesticides and herbicides. The fluorinated compounds often show increased biological activity and stability .

Medicinal Chemistry

In medicinal chemistry, this compound is instrumental in the design and synthesis of new medicinal agents. Its incorporation into drug molecules can improve their metabolic stability, making them more effective in therapeutic applications .

Environmental Science

Lastly, it’s used in environmental science research to study the degradation of fluorinated compounds and their impact on the environment. Understanding the behavior of such compounds can lead to the development of better waste management strategies .

Safety and Hazards

This compound is classified as corrosive, with hazard statements H314-H318 indicating it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride is an acylating agent . It primarily targets a variety of nucleophiles, including amines, alcohols, and thiols . These targets play a crucial role in various biochemical reactions, serving as the reactive sites for the formation of amides, esters, or thioesters .

Mode of Action

The compound interacts with its targets through acylation . In this process, 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride reacts with amines, alcohols, and thiols to form amides, esters, or thioesters, respectively . This interaction results in the modification of the target molecules, potentially altering their properties and functions.

Biochemical Pathways

Given its role as an acylating agent, it can be inferred that it may influence pathways involving the synthesis of amides, esters, and thioesters . The downstream effects of these changes would depend on the specific roles of the modified molecules in their respective pathways.

Result of Action

The molecular and cellular effects of 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride’s action would depend on the specific targets it interacts with and the biochemical pathways it influences. As an acylating agent, it could potentially modify the structure and function of target molecules, leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride. For instance, the compound is sensitive to moisture , which could affect its stability and reactivity. Additionally, the compound’s action could be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

properties

IUPAC Name

2-bromo-3,4,5,6-tetrafluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7BrClF4O/c8-2-1(7(9)14)3(10)5(12)6(13)4(2)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVURBOAHUGHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)F)F)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7BrClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382530
Record name 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride

CAS RN

151096-42-3
Record name 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

365 g (1.33 mol) of 2-bromo-3,4,5,6-tetrafluorobenzoic acid [Tetrahedron 2.3, 4719 (1967)] are introduced into 2 l of thionyl chloride and the mixture is heated under reflux for 11 hours until the evolution of gas stops. Excess thionyl chloride is stripped off in vacuo and the residue is distilled.
Quantity
365 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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